Hexyltrimethylammonium

描述

Significance of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Science

Quaternary ammonium compounds (QACs) represent a broad and significant class of chemicals utilized for a multitude of functions across various scientific and industrial domains. sfei.orgacs.org These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which gives them unique properties as cationic surfactants. hartmann-science-center.com Their structure, featuring a hydrophilic charged head group and one or more hydrophobic hydrocarbon tails, allows them to interact with both aqueous and non-polar substances, making them effective as surfactants, emulsifiers, and dispersants. hartmann-science-center.commedchemexpress.com

For decades, QACs have been integral as antimicrobials, preservatives, and antistatic agents in a wide range of products, including cleaners, disinfectants, and personal care items. sfei.orgnih.gov In the realm of chemical synthesis, they are widely employed as phase-transfer catalysts, facilitating reactions between reagents located in different immiscible phases. medchemexpress.comscbt.com Their utility also extends to materials science, where they function as structure-directing agents in the synthesis of porous materials and as capping agents to control the growth and stability of nanoparticles. sigmaaldrich.comontosight.aichalmers.se The versatility and tunable nature of QACs, achieved by varying the alkyl chains attached to the nitrogen atom, continue to make them a subject of intensive research and a cornerstone of contemporary chemical science. acs.orgarchivemarketresearch.com

Overview of Research Trajectories for Hexyltrimethylammonium and Related Alkyltrimethylammonium Systems

This compound, a member of the n-alkyltrimethylammonium bromide (CnTAB) family, is a subject of focused research due to its distinct physicochemical properties and applications. Research into this compound and its analogues is multifaceted, exploring their fundamental behavior and practical uses. One significant area of investigation is their self-assembly in aqueous solutions. nih.gov Studies examine the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization, often comparing shorter-chain QACs like this compound bromide (C6TAB) to their longer-chain counterparts like hexadecyltrimethylammonium bromide (CTAB). nih.govnih.gov These studies have revealed that C6TAB can exhibit anomalous behavior, with a lower CMC than predicted by linear relationships, attributed to the formation of smaller, more organized aggregates. nih.gov

Another major research trajectory involves its application in synthesis and materials science. This compound salts are investigated as phase-transfer catalysts for organic reactions, such as in the synthesis of polyethers. sigmaaldrich.comalfachemic.comsigmaaldrich.com Furthermore, they are employed as structure-directing agents or templates for creating hierarchical pores in zeolites, such as ZSM-5, and for the synthesis of other mesoporous materials. sigmaaldrich.comalfachemic.comresearchgate.net In nanotechnology, this compound compounds act as surface-active agents or capping agents, creating a hydrophobic environment around metal nanoparticles to control their size, shape, and stability in aqueous solutions, which is crucial for applications like biosensors. sigmaaldrich.comchalmers.sealfachemic.com These research avenues highlight the ongoing effort to harness the unique properties of shorter-chain alkyltrimethylammonium systems for advanced chemical applications.

Chemical Synthesis and Structural Elucidation of this compound

Synthetic Pathways to this compound Salts

The primary synthetic route to this compound salts, such as this compound bromide (HTAB), involves the quaternization of trimethylamine (B31210). This reaction is a classic example of an SN2 reaction where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of a hexyl halide.

A common laboratory and industrial synthesis involves the reaction of 1-bromohexane (B126081) with trimethylamine. alfa-chemistry.com The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the quaternary ammonium cation. The displaced bromide ion then acts as the counter-ion.

The general reaction is as follows: CH3(CH2)5Br + N(CH3)3 → [CH3(CH2)5N(CH3)3]+Br-

This reaction is typically carried out in a suitable solvent. The resulting product, this compound bromide, is a white crystalline powder. chemicalbook.com

Spectroscopic and Analytical Characterization

The structural confirmation and purity of this compound compounds are determined using a combination of spectroscopic and analytical techniques. The molecular formula of this compound bromide is C9H22BrN. alfachemic.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the presence and connectivity of the hexyl chain and the three methyl groups attached to the nitrogen atom. The chemical shifts and splitting patterns of the various protons and carbons provide a detailed map of the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrations of the functional groups within the molecule. The spectra would show strong C-H stretching and bending vibrations from the alkyl chains. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio of the this compound cation, confirming its molecular weight. The exact mass is reported as 223.094 g/mol . alfachemic.com

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which can be compared to the theoretical values calculated from the molecular formula (C9H22BrN) to verify its purity. nih.gov

The compound is identified by its unique CAS Number, 2650-53-5, and other identifiers such as its IUPAC name, hexyl(trimethyl)azanium;bromide. alfachemic.comnih.gov

Physicochemical Properties and Aggregation Behavior

Structure

2D Structure

属性

IUPAC Name |

hexyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPRURKTXNFVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

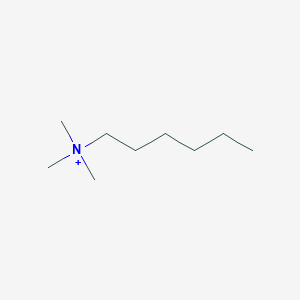

CCCCCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15066-77-0 (iodide) | |

| Record name | Hexyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40936637 | |

| Record name | N,N,N-Trimethylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-27-8 | |

| Record name | Hexyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Hexyltrimethylammonium

Chemical Synthesis Pathways and Optimized Reaction Conditions

The most common method for synthesizing hexyltrimethylammonium salts is through the quaternization of a tertiary amine, specifically trimethylamine (B31210), with a hexyl halide. This is a type of nucleophilic substitution reaction (SN2). The nitrogen atom of the trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of the hexyl halide, leading to the formation of the quaternary ammonium (B1175870) cation and the displacement of the halide anion.

The primary reaction is as follows:

CH₃(CH₂)₅-X + N(CH₃)₃ → [CH₃(CH₂)₅N(CH₃)₃]⁺X⁻

Where X is a halide (e.g., Br, Cl, I).

The synthesis of this compound bromide, for instance, involves the reaction between 1-bromohexane (B126081) and trimethylamine. alfa-chemistry.comsigmaaldrich.com This reaction is representative of the broader class of QAS synthesis, which often involves reacting tertiary amines with alkylating agents. mdpi.com

Optimized Reaction Conditions:

The efficiency and yield of this synthesis are highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, temperature, reaction time, and molar ratio of the reactants. researchgate.net

Solvent: Polar aprotic solvents, such as acetonitrile, are often preferred as they can solvate the cation, facilitating the SN2 reaction mechanism and leading to satisfactory yields. mdpi.com Other solvents like methanol (B129727) or toluene (B28343) may also be used depending on the specific reactants and desired outcome. researchgate.net

Temperature: The reaction temperature is a critical factor. While some reactions can proceed at room temperature, others may require heating or refluxing to achieve a reasonable reaction rate. researchgate.netnih.gov For example, in related QAS syntheses, temperatures can range from room temperature to 120-130°C. researchgate.netnih.gov

Catalyst: In many cases, the reaction proceeds without a catalyst. However, in broader applications of related compounds like hexadecyltrimethylammonium bromide (a longer-chain analogue), it can itself act as a phase transfer catalyst (PTC) to facilitate reactions between reactants in different phases (e.g., an aqueous and an organic phase). sigmaaldrich.comnih.govnih.gov

The following table summarizes typical conditions for the synthesis of quaternary ammonium salts, which are applicable to this compound.

| Parameter | Condition | Rationale |

| Reactants | Trimethylamine, 1-Hexyl Halide (e.g., 1-Bromohexane) | Forms the core structure of the this compound cation. alfa-chemistry.com |

| Solvent | Acetonitrile, Methanol, or other polar aprotic solvents | A polar solvent stabilizes the charged transition state of the SN2 reaction, enhancing the reaction rate. mdpi.com |

| Temperature | Room Temperature to 130 °C | Higher temperatures can increase the reaction rate but must be controlled to prevent side reactions or decomposition. nih.gov |

| Reaction Time | Varies (several hours) | Sufficient time is required for the reaction to proceed to completion for a high yield. nih.gov |

Interactive Data Table: Click on the headers to sort the data.

Strategies for Counterion Variation and Anion Exchange

The properties of this compound can be significantly altered by changing its associated counterion. The initial synthesis typically yields a halide salt (e.g., bromide or chloride). However, a wide variety of other anions can be introduced through anion exchange reactions. researchgate.netmdpi.com

Methods for Anion Exchange:

Reaction with an Acid: The halide salt can be reacted with a desired acid. This method is effective for creating salts with counterions such as acetate, formate, or lactate. researchgate.net The reaction involves the protonation of the halide, followed by association of the new anion with the quaternary ammonium cation.

Metathesis Reaction: This involves reacting the this compound halide with a salt containing the desired anion (e.g., a silver or sodium salt). If the resulting halide salt (e.g., AgBr or NaCl) is insoluble in the reaction medium, it precipitates, driving the reaction to completion. mdpi.com

Anion Exchange Resins: This is a versatile and clean method for counterion substitution. mdpi.comlibretexts.org The process involves passing a solution of the this compound salt through a column packed with an anion exchange resin. The resin is pre-loaded with the desired new anion (A⁻). As the salt solution passes through, the original halide ions (X⁻) are exchanged for the new anions on the resin. mdpi.combio-rad.com This technique can be used to introduce a wide array of counterions, including organic and inorganic anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or trifluoromethanesulfonate (B1224126) (OTf⁻). mdpi.comacs.org

The general scheme using an anion exchange resin is:

Resin-A⁻ + [CH₃(CH₂)₅N(CH₃)₃]⁺X⁻ → Resin-X⁻ + [CH₃(CH₂)₅N(CH₃)₃]⁺A⁻

The following table outlines various counterions that can be introduced and the typical methods used.

| Target Counterion | Chemical Formula | Exchange Method |

| Acetate | CH₃COO⁻ | Reaction with acetic acid or use of an acetate-form anion exchange resin. researchgate.net |

| Formate | HCOO⁻ | Reaction with formic acid. mdpi.com |

| Tetrafluoroborate | BF₄⁻ | Ion-exchange reaction with a BF₄⁻ salt or using a BF₄⁻-form resin. acs.org |

| Hexafluorophosphate | PF₆⁻ | Ion-exchange reaction with a PF₆⁻ salt or using a PF₆⁻-form resin. acs.org |

| Hydroxide (B78521) | OH⁻ | Use of a hydroxide-form anion exchange resin. mdpi.comlibretexts.org |

Interactive Data Table: Click on the headers to sort the data.

Advanced Purification Techniques for Research-Grade this compound

Achieving high purity is essential for research applications. Several techniques can be employed to remove unreacted starting materials, byproducts, and other impurities from the synthesized this compound salt.

Recrystallization: This is a fundamental purification technique for solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure this compound salt crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is critical for effective purification.

Liquid-Liquid Extraction: This method separates compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. rsc.org Impurities may be selectively extracted into one phase, while the desired product remains in the other.

Azeotropic Distillation: This technique can be used to remove water from the product. An organic solvent that forms an azeotrope with water (e.g., benzene (B151609) or toluene) is added to the aqueous solution of the salt. Distillation then removes the water-solvent azeotrope, leaving the dehydrated salt behind. google.com

Chromatographic Methods: For achieving very high, research-grade purity, chromatographic techniques are indispensable. nih.govnih.gov

Ion-Exchange Chromatography (IEC): This technique is not only useful for counterion exchange but also for purification. By exploiting the ionic nature of the this compound cation, it can be separated from non-ionic or differently charged impurities. nih.govoup.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is a powerful tool for both analytical assessment of purity and for preparative purification to isolate the compound of interest from closely related impurities. nih.govqub.ac.uk Reversed-phase HPLC is a common mode used for the analysis of quaternary ammonium compounds. qub.ac.uk

Supported Ionic Liquid Chromatography: In this advanced technique, ionic liquids (a class to which this compound belongs) are immobilized onto a solid support (like silica) to create a stationary phase. nih.gov This allows for highly selective separations based on the multiple types of interactions (ionic, hydrophobic) that can occur between the analyte and the stationary phase. nih.govbohrium.com

The table below summarizes the applicability of these purification techniques.

| Purification Technique | Principle of Separation | Primary Application |

| Recrystallization | Differential solubility at varying temperatures. | Removal of soluble impurities from the solid product. google.com |

| Azeotropic Distillation | Formation and removal of a low-boiling azeotrope. | Removal of water from the product. google.com |

| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. | Separation from non-ionic or differently charged species. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | High-resolution separation and purification for research-grade material. qub.ac.uk |

Interactive Data Table: Click on the headers to sort the data.

Fundamental Principles of Self Assembly and Aggregation Behavior of Hexyltrimethylammonium

Surfactant Characteristics and Micelle Formation

Hexyltrimethylammonium is classified as a cationic surfactant, a type of surface-active agent that carries a positive charge on its hydrophilic head group. hartmann-science-center.commedchemexpress.com Its amphiphilic nature, arising from a positively charged trimethylammonium head group and a nonpolar six-carbon hexyl tail, allows it to reduce the surface tension at interfaces between liquids or between a liquid and a solid. ontosight.ai

In aqueous solutions, when the concentration of the surfactant exceeds a certain threshold, the individual molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This process, driven by the hydrophobic effect, involves the sequestration of the hydrophobic hexyl tails into the core of the micelle, while the hydrophilic trimethylammonium heads remain exposed to the surrounding water. nih.govconscientiabeam.com This aggregation behavior is fundamental to its role as a detergent, emulsifier, and its application in various chemical processes. medchemexpress.com The formation of micelles is influenced by factors such as the surfactant's molecular structure, concentration, temperature, and the presence of electrolytes. nih.govnih.gov

Critical Micelle Concentration (CMC) and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. For this compound bromide (C6TAB), the self-association in aqueous solution has been studied as a function of temperature and electrolyte concentration. nih.gov The CMC can be determined using various techniques, including conductivity measurements and ultrasound velocity. nih.gov

A study examining the aggregation of C6TAB in aqueous solution found that its CMC is lower than what would be predicted from linear relationships based on the number of carbon atoms in the alkyl chains of other n-alkyltrimethylammonium bromides. nih.gov This anomalous behavior is suggested to be a result of the formation of aggregates with a very low aggregation number (around 3-4) and a highly organized core. nih.gov The degree of counterion binding for C6TAB is also much lower than for its longer-chain counterparts. nih.gov

Factors that influence the CMC include:

Temperature : The CMC of C6TAB has been determined over a range of temperatures (288.15–318.15 K). nih.gov

Electrolyte Concentration : The addition of an electrolyte, such as sodium bromide (NaBr), affects the CMC. Studies have been conducted in a range of electrolyte concentrations (0.1 to 0.6 mol kg⁻¹ NaBr). nih.gov The presence of salts, particularly those with anions of higher valency, can promote micellization and lower the CMC by reducing the electrostatic repulsion between the cationic head groups. conscientiabeam.com

Below is a data table summarizing key physicochemical properties related to the aggregation of alkyltrimethylammonium bromides.

| Property | This compound Bromide (C6TAB) | Hexadecyltrimethylammonium Bromide (CTAB) |

| Aggregation Number | 3-4 nih.gov | 170 sigmaaldrich.com |

| CMC in Water (298.15 K) | Lower than predicted nih.gov | ~0.92 mM sigmaaldrich.com |

| Degree of Counterion Binding | Much lower than other CnTABs nih.gov | N/A |

| Enthalpy of Micellization | Measured by microcalorimetry nih.gov | Becomes less negative with less binding counterions nih.gov |

Applications in Catalysis and Synthesis

Interfacial Phenomena and Adsorption Mechanisms of Hexyltrimethylammonium

Role as a Phase-Transfer Catalyst

Hexyltrimethylammonium bromide (HTAB) serves as an effective phase-transfer catalyst (PTC). scbt.comsigmaaldrich.comalfachemic.com Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants that are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The role of the PTC, like HTAB, is to transport one of the reactants, typically an anion, from the aqueous phase into the organic phase where the reaction can occur.

The this compound cation forms an ion pair with the aqueous reactant anion. The hydrophobic hexyl group of the cation allows this ion pair to be soluble in the organic solvent, thereby making the anion available for reaction with the organic substrate. chemimpex.com A specific application of HTAB as a phase-transfer catalyst is in the synthesis of polyether through the polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. sigmaaldrich.comalfachemic.comsigmaaldrich.com This demonstrates its utility in polymerization reactions that would otherwise proceed slowly or not at all due to the insolubility of the reactants in a common solvent.

Template-Directed Synthesis of Porous Materials

This compound compounds are utilized as structure-directing agents, or templates, in the synthesis of porous materials with controlled architectures. sigmaaldrich.comresearchgate.net In this role, the surfactant molecules self-assemble into ordered micellar structures in the reaction mixture. These micellar aggregates then act as a scaffold around which inorganic precursors (like silica) polymerize, forming a hybrid organic-inorganic composite. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid material with a network of pores that mirrors the structure of the original micellar assembly. researchgate.net

A notable application is the use of this compound bromide as a reagent in the preparation of ZSM-5 zeolites. sigmaaldrich.comalfachemic.com Its presence helps to tune the morphology of the ZSM-5 particles, leading to the formation of a scroll-like shape with hierarchical pores. sigmaaldrich.comalfachemic.com The ability to create such hierarchical structures, which contain both micropores and mesopores, is highly desirable for catalytic applications as it can improve mass transport and access to active sites within the material. The use of QACs like cetyltrimethylammonium bromide (CTAB) is also well-established for creating mesoporous silica (B1680970) materials like MCM-41. researchgate.net

Role in Materials Science and Nanotechnology

Capping Agent in Nanoparticle Synthesis

In the field of nanotechnology, this compound and its longer-chain analogue, hexadecyltrimethylammonium bromide (CTAB), are widely used as capping agents to control the synthesis of metal nanoparticles. ontosight.aichalmers.seresearchgate.net Capping agents are surface-active molecules that adsorb onto the surface of newly formed nanoparticles during their synthesis. chalmers.se This layer of adsorbed molecules serves several critical functions: it prevents the nanoparticles from aggregating and fusing, which is crucial for maintaining their nanoscale dimensions and colloidal stability. researchgate.netacs.org

This compound bromide functions as a surface-active agent that can create a hydrophobic environment around metal nanoparticles, even in aqueous solutions. sigmaaldrich.comalfachemic.com The positively charged head group of the surfactant interacts with the nanoparticle surface, while the hydrophobic tail extends into the solvent. This surface modification controls the growth kinetics and can influence the final shape and size of the nanoparticles. ontosight.aichalmers.se This technique is particularly valuable for preparing nanoparticles for applications such as biosensors, where stable, well-dispersed nanoparticles are required. sigmaaldrich.comalfachemic.com

Structure-Directing Agent in Mesoporous Material Formation

This compound compounds play a crucial role as structure-directing agents (SDAs) in the bottom-up synthesis of mesoporous materials, particularly mesoporous silica. researchgate.netfrontiersin.org Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. frontiersin.org The synthesis process, often a form of soft-templating, relies on the self-assembly of the surfactant molecules into micelles or liquid-crystal phases in solution. frontiersin.org

These ordered surfactant aggregates serve as a template. Inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica, are added to the solution. These precursors hydrolyze and condense around the micellar template, forming an inorganic framework that conforms to the shape of the organic assembly. researchgate.net After the framework is formed, the organic template is removed, usually by heating (calcination), which burns away the surfactant, or by solvent extraction. researchgate.net The result is a solid material with a highly ordered, porous structure. The size and shape of the pores are determined by the size and packing of the surfactant micelles, which can be controlled by adjusting parameters like the surfactant type (e.g., this compound vs. hexadecyltrimethylammonium), concentration, and reaction conditions. researchgate.netresearchgate.net This method allows for the creation of materials with high surface areas and uniform pore sizes, which are valuable in catalysis, separation, and drug delivery. frontiersin.org

Applications in Advanced Materials Science and Nanotechnology

Hexyltrimethylammonium as a Template and Structure-Directing Agent

The self-assembly of this compound-type surfactants into ordered structures like micelles or liquid crystalline phases provides a soft template for the synthesis of nanostructured materials. This templating effect is fundamental to creating materials with controlled porosity and crystallinity.

This compound salts and their longer-chain homologs are widely used as structure-directing agents in the synthesis of mesoporous materials, which are characterized by pores with diameters between 2 and 50 nm. The most prominent examples are mesoporous silica (B1680970) nanoparticles (MSNs).

The synthesis process typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in an aqueous solution containing the surfactant. The surfactant molecules assemble into micelles, which act as a template. The silica precursor polymerizes around these micelles. Subsequent removal of the organic template, usually through calcination or solvent extraction, leaves behind a solid silica framework with a network of uniform, mesosized pores. encyclopedia.pub

The size of the pores can be controlled by varying the length of the alkyl chain of the surfactant molecule. encyclopedia.pub For instance, using hexadecyltrimethylammonium bromide (CTAB or C₁₆TMABr) typically results in MCM-41 type silica with pore diameters of 2–3 nm. encyclopedia.pub The morphology and physicochemical properties of the resulting MSNs can be further tuned by adjusting synthesis conditions like pH, temperature, and the concentration of reactants. encyclopedia.pub This templating method is not limited to silica; it has also been applied to synthesize other mesoporous metal oxides, such as alumina (B75360). nih.gov A simplified sol-gel method using hexadecyltrimethylammonium bromide as a template has been successful in producing mesoporous alumina with a roughly spherical shape and hexagonally arranged cylindrical pores. nih.gov

| Material Synthesized | Role of Ammonium (B1175870) Surfactant | Key Findings |

| Mesoporous Silica Nanoparticles (MSNs) | Structure-directing agent (template) | Forms micelles around which silica precursor condenses, creating uniform mesopores after template removal. encyclopedia.pub |

| Hollow Mesoporous Silica Nanoparticles (HMSNs) | Co-template with a block copolymer | Allows for the fabrication of HMSNs with tunable shell thickness and pore size. researchgate.net |

| Mesoporous Alumina (MeAl) | Template | Directs the formation of roughly spherical nanoparticles (50 nm) connected by a mesoporous structure. nih.gov |

| Hierarchical Zeolites | Mesopore templating agent | Used in zeolite recrystallization to introduce a controlled mesoporous structure within the microporous zeolite crystals. google.com |

Beyond creating pores, quaternary ammonium compounds function as structure-directing agents (SDAs) in the synthesis of crystalline materials like zeolites. sacheminc.com Zeolites are microporous crystalline aluminosilicates with well-defined channel and cage structures. The size, shape, and charge of the SDA cation are crucial as they guide the assembly of silicate (B1173343) and aluminate precursors into a specific, ordered framework during hydrothermal synthesis. mdpi.com

The organic SDA molecule essentially acts as a template around which the inorganic framework of the zeolite is built. Once crystallization is complete, the SDA is typically removed by heating, which frees up the microporous network of the zeolite. google.com

Research has shown that the choice of SDA can significantly influence the final product. For example, in the synthesis of silica nanoparticles, switching between different long-chain alkyltrimethylammonium bromides can lead to particles with different shapes (from spherical to rod-like) and pore arrangements. researchgate.net Specifically, using C18-trimethylammonium bromide resulted in rod-shaped particles with helically twisted mesopores, while C14 and C16 analogs produced spherical particles. researchgate.net Diquaternary ammonium compounds, which contain two cationic centers, have also been shown to be effective in directing the formation of nanocrystalline zeolites like mordenite (B1173385) and beta zeolites. rsc.org

| Structure-Directing Agent (SDA) | Crystalline Material | Outcome |

| Tetraalkylammonium cations | Zeolites | The size and shape of the SDA direct the formation of specific zeolite framework topologies. mdpi.com |

| Hexadecyltrimethylammonium bromide | Beta Zeolites | Used in a recrystallization route to create hierarchical structures with both micropores and ordered mesopores. google.com |

| Long-chain alkyltrimethylammonium bromides (C14, C16, C18) | Mesoporous Silica | Particle morphology evolved from spherical (for C14, C16) to rod-like (for C18) by varying the SDA chain length. researchgate.net |

| Non-surfactant diquaternary ammonium compounds | Mordenite (MOR) and Beta (BEA) Zeolites | Act as templates to produce nanosized zeolite crystals (15-50 nm) with high catalytic performance. rsc.org |

Stabilization and Functionalization in Nanoparticle Synthesis

This compound and its analogs are crucial for their ability to stabilize nanoparticles in solution and to control their physical characteristics during synthesis.

During the synthesis of nanoparticles via chemical reduction, stabilizers are essential to prevent the newly formed particles from aggregating into larger, uncontrolled clusters. mdpi.com this compound cations fulfill this role by adsorbing onto the surface of the growing nanoparticles. The charged hydrophilic head groups form a repulsive electrostatic layer, while the hydrophobic tails can provide steric hindrance, collectively preventing aggregation and allowing for the synthesis of monodisperse (uniformly sized) nanoparticles. mdpi.commdpi.com

Furthermore, these surfactants can selectively adsorb to different crystallographic faces of a growing nanocrystal. This selective adsorption alters the relative growth rates of the different faces, enabling precise control over the final shape of the nanoparticle. By adjusting the concentration of the surfactant and other reaction parameters, researchers can direct the synthesis towards specific morphologies such as spheres, cubes, rods, or wires. bohrium.com

A notable example is the synthesis of monodisperse silver nanocubes, where hexadecyltrimethylammonium bromide (HTAB) played multiple roles. It acted as a reaction moderator, a shape controller (an increase in its concentration led to a shape evolution from spheres to cubes), and a stabilizing agent for the final nanocubes in an aqueous solution. bohrium.com Similarly, the reaction temperature in conjunction with a stabilizer like hexadecyltrimethylammonium chloride (CTAC) can be used to precisely control the size of gold nanoparticles and their superlattices. acs.org

| Nanoparticle System | Role of Ammonium Surfactant | Effect on Size and Morphology |

| Selenium (Se) Nanoparticles | Stabilizer (CTAB) | Provided stabilization, enabling the synthesis of nanoparticles with an average size of ~16 nm. researchgate.net |

| Silver (Ag) Nanoparticles | Shape controller and stabilizer (HTAB) | Controlled shape evolution from spheres to monodisperse cubes (55 nm edge length) with increasing surfactant concentration. bohrium.com |

| Gold (Au) Nanoparticle Superlattices | Stabilizer (CTAC) | Enabled temperature-controlled synthesis, where average superlattice size increased from 1.1 to 12.2 µm as temperature decreased from 90 to 4 °C. acs.org |

In addition to controlling synthesis, this compound-type surfactants act as capping agents and carriers for pre-synthesized nanoparticles, particularly those of noble metals like silver and gold. The surfactant molecules form a protective layer on the nanoparticle surface, preventing aggregation and ensuring their stability in colloidal suspensions. bohrium.comnih.gov

This stabilization is critical for many applications. For instance, gold nanorods (GNRs) are often synthesized using CTAB as a stabilizer. nih.gov This CTAB layer can later be exchanged with other molecules, such as polymers, to make the GNRs more biocompatible for use as photothermal agents. nih.gov

The use of mesoporous materials, which are themselves synthesized using ammonium surfactants as templates, can also serve as a support for metal nanoparticles. In one approach, a mesoporous titania film was used as a template to support silver nanoparticles, which allows for control over the nanoparticle size and the distance between them. researchgate.net This combination of a porous support with functional nanoparticles creates nanocomposites with specific properties derived from both components. tjpr.org

| Metal Nanoparticle | Role of Ammonium Surfactant | Research Finding |

| Silver (Ag) Nanocubes | Stabilizing agent (HTAB) | Stabilized the nanocubes, allowing for the formation of a stable aqueous solution. bohrium.com |

| Gold (Au) Nanorods | Stabilizer (CTAB) | Stabilized the GNRs after synthesis, which could then be exchanged with a biocompatible polymer for further application. nih.gov |

| Silver (Ag) Nanoparticles | Component of a liquid crystalline system for synthesis | A liquid crystal system of HDTABr/pentanol/water was used as a medium to prepare silver nanoparticles with sizes ranging from 5 to 44 nm. researchgate.net |

Development of Organoclays and Modified Adsorbents

Naturally occurring clays (B1170129), such as bentonite (B74815) (composed mainly of montmorillonite), are hydrophilic materials. nih.gov This property makes them ineffective at adsorbing nonpolar organic compounds or certain anions from water. nih.govfortuneonline.org To overcome this limitation, clays can be modified with cationic surfactants like hexadecyltrimethylammonium (HDTMA) salts to produce "organoclays."

The modification process is a cation exchange reaction. The positively charged head group of the surfactant cation displaces the natural inorganic cations (such as Na⁺ or Ca²⁺) present in the interlayer space of the clay mineral. nih.govfortuneonline.org The hydrophobic alkyl tails of the intercalated surfactant molecules then project into the interlayer gallery, transforming the clay's surface from hydrophilic to organophilic (hydrophobic). nih.gov This modification also increases the basal spacing (the distance between clay layers), making the internal structure more accessible. fortuneonline.org

These resulting organoclays are highly effective adsorbents for removing a variety of pollutants from water, including organic contaminants like benzene (B151609), toluene (B28343), ethylbenzene, and xylene (BTEX), as well as inorganic anions like chromate (B82759) (Cr(VI)). nih.govfortuneonline.org The adsorption mechanism can involve partitioning of organic molecules into the new organic phase within the clay galleries or electrostatic attraction between anionic pollutants and the positively charged surfactant-modified surface. researchgate.net

| Clay Type | Modifying Surfactant | Target Pollutant | Adsorption Capacity/Efficiency |

| Bentonite | Hexadecyltrimethylammonium bromide | Cr(VI) oxyanions | Maximum adsorption capacity of 10.04 mg/g at 25°C. nih.gov |

| Bentonite | Hexadecyltrimethylammonium (HDTMA) | Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Sorption order was B |

| Pakistan-origin Clay | Cetyltrimethylammonium bromide | Brilliant Green, Ethyl Violet, Allura Red dyes | Removed >90% of all three dyes with capacities from 35 to 85 mg/g. pjoes.com |

| Bentonite | Hexadecyltrimethylammonium chloride | Acid Red dye | Maximum adsorption efficiency was observed at pH 13. pjoes.com |

Synthesis of this compound-Modified Bentonite and Montmorillonite (B579905)

The modification of clays like bentonite and montmorillonite with this compound bromide (HTAB) is a well-established method for creating organoclays with enhanced properties. The process typically involves an ion exchange reaction where the inorganic cations (such as Na+, Ca2+) present in the interlayer spaces of the clay are replaced by the this compound cations. mdpi.comdergipark.org.tr This intercalation of the organic cation significantly alters the surface chemistry of the clay, transforming it from hydrophilic to organophilic.

The synthesis process generally involves dispersing the clay in water and then adding a solution of this compound bromide. mdpi.comdergipark.org.tr The mixture is stirred for a specific period to ensure complete ion exchange. mdpi.com The resulting organoclay is then filtered, washed to remove any excess surfactant and bromide ions, and dried. dergipark.org.tr The amount of this compound bromide used is often related to the cation exchange capacity (CEC) of the clay, with different loading levels leading to varied interlayer arrangements and surface properties. appliedmineralogy.com

The successful intercalation of this compound into the clay structure can be confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing of the clay layers. researchgate.net Fourier-transform infrared spectroscopy (FTIR) can also be used to identify the presence of the organic modifier in the clay. dergipark.org.tr

Table 1: Synthesis Parameters for this compound-Modified Clays

| Clay Type | Modifying Agent | Key Synthesis Step | Characterization Techniques |

| Bentonite | This compound bromide (HTAB) | Ion exchange in aqueous solution dergipark.org.tr | XRD, FTIR, TGA dergipark.org.tr |

| Montmorillonite | This compound bromide (HTAB) | Ion exchange, varying surfactant concentrations appliedmineralogy.com | XRD, N2 adsorption-desorption appliedmineralogy.com |

Sorption Mechanisms of Organic and Inorganic Species on Modified Clays

This compound-modified clays exhibit significantly enhanced sorption capacities for a wide range of organic and inorganic species compared to their unmodified counterparts. The primary mechanisms governing this sorption are partitioning and surface adsorption.

For neutral organic contaminants (NOCs), the primary sorption mechanism on this compound-modified clays is partitioning. acs.org The long alkyl chains of the this compound cations create an organic-rich environment within the clay's interlayer spaces, which acts as a partitioning medium for nonpolar organic molecules. nih.govacs.org This process is analogous to the dissolution of a solute in a bulk organic solvent. The efficiency of this partitioning is influenced by the arrangement and loading of the surfactant molecules within the clay structure. appliedmineralogy.com

In addition to partitioning, surface adsorption can also play a role, particularly for polar organic compounds and inorganic anions. appliedmineralogy.com The positively charged quaternary ammonium head groups can attract and bind anionic species through electrostatic interactions. For instance, this compound-modified montmorillonite has shown high efficiency in the removal of nitrate (B79036) anions from aqueous solutions. nih.gov

The sorption of ionizable organic compounds, such as quinoline, on these modified clays is a more complex process involving both cation exchange of the protonated species and partitioning of the neutral species. nih.gov The relative contribution of each mechanism depends on the pH of the solution and the organic carbon content of the modified clay. nih.gov

Table 2: Sorption Characteristics of this compound-Modified Clays

| Sorbate Type | Primary Sorption Mechanism | Influencing Factors | Reference |

| Neutral Organic Contaminants | Partitioning | Surfactant loading and arrangement | appliedmineralogy.comacs.org |

| Inorganic Anions (e.g., Nitrate) | Electrostatic Interaction/Surface Adsorption | Surface charge, surfactant loading | nih.gov |

| Ionizable Organic Compounds | Partitioning and Cation Exchange | pH, organic carbon content | nih.gov |

Integration into Polymer and Composite Materials

The unique properties of this compound-modified clays make them valuable fillers for the fabrication of polymer nanocomposites with improved performance characteristics.

Organic-Inorganic Nanocomposite Fabrication

This compound-modified clays are frequently incorporated into polymer matrices to create organic-inorganic nanocomposites. acs.orgnih.gov The organophilic nature of the modified clay allows for better dispersion within the polymer matrix, leading to the formation of intercalated or exfoliated nanocomposite structures. bohrium.com In an intercalated structure, the polymer chains penetrate the interlayer spaces of the clay, while in an exfoliated structure, the individual clay layers are completely separated and dispersed throughout the polymer.

The fabrication of these nanocomposites can be achieved through various methods, including solution intercalation and melt intercalation. mdpi.com In solution intercalation, the modified clay is dispersed in a solvent along with the polymer. In melt intercalation, the modified clay is mixed with the polymer at a temperature above the polymer's melting point. The choice of method depends on the type of polymer and the desired nanocomposite structure. The incorporation of these modified clays can enhance the mechanical, thermal, and barrier properties of the resulting composite material. nih.gov

Applications in Liquid Crystal Alignment and Optoelectronic Devices

This compound and its derivatives have found applications in the field of liquid crystal (LC) technology and optoelectronics. wat.edu.pl Surfactants like hexadecyltrimethylammonium bromide (a longer-chain analogue of this compound bromide) can be used to induce homeotropic (vertical) alignment of liquid crystal molecules on a substrate. researchgate.net This is achieved by the long alkyl chains of the surfactant orienting perpendicular to the surface. researchgate.net This alignment is crucial for the operation of various liquid crystal display (LCD) modes.

Furthermore, complexes of DNA with surfactants like hexadecyltrimethylammonium chloride have been investigated as alignment layers for liquid crystal devices. mdpi-res.com These biopolymer-based alignment layers offer potential advantages in terms of biodegradability and biocompatibility for next-generation photonic devices. preprints.org The ability to control the alignment of liquid crystals is fundamental to the development of various optoelectronic devices, including spatial light modulators and smart windows. mdpi-res.comtue.nl

Use as Capping Agents in Colloidal Quantum Dot Research

In the realm of nanotechnology, this compound bromide is utilized as a capping agent in the synthesis of colloidal quantum dots (QDs). tcichemicals.comtcichemicals.com Capping agents are crucial in controlling the growth and stability of nanoparticles during their synthesis. nih.gov They adsorb to the surface of the growing nanocrystals, preventing their aggregation and controlling their final size and shape.

The choice of capping agent significantly influences the photophysical properties of the quantum dots, such as their quantum yield and photoluminescence. nih.gov The this compound cation, with its charged head group and alkyl tail, can effectively passivate the surface of the quantum dots, enhancing their stability in colloidal suspensions and influencing their electronic properties. researchgate.net This surface functionalization is a key step in tailoring the properties of quantum dots for various applications, including in light-emitting diodes (LEDs) and biomedical imaging. researchgate.net

Catalytic Applications and Mechanisms

Hexyltrimethylammonium in Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful methodology for conducting reactions between immiscible reactants, and this compound salts are effective catalysts in this domain. cymitquimica.comchemimpex.comsciencenet.cn By facilitating the transfer of a reactant from one phase to another where the reaction occurs, these catalysts can significantly accelerate reaction rates under mild conditions. sciencenet.cn

Elucidation of Catalytic Action Mechanisms in Biphasic Systems

The catalytic action of this compound in biphasic systems, typically an aqueous and an organic phase, is primarily explained by two major mechanisms: the extraction mechanism and the interfacial mechanism. sciencenet.cnhuji.ac.il

In the Starks extraction mechanism , the quaternary ammonium (B1175870) cation (Q⁺), such as this compound, forms an ion pair with the reactant anion (Y⁻) from the aqueous phase. sciencenet.cn This lipophilic ion pair, [Q⁺Y⁻], is then extracted into the organic phase. huji.ac.il Once in the organic phase, the anion is highly reactive due to its poor solvation and can react with the organic substrate (RX) to form the product (RY), regenerating the catalyst's cation which then pairs with the leaving group anion (X⁻). The [Q⁺X⁻] ion pair then returns to the aqueous phase to exchange X⁻ for a new reactant anion Y⁻, thus completing the catalytic cycle. sciencenet.cn

The interfacial mechanism , proposed by Mąkosza, suggests that for reactions involving strong inorganic bases and organic substrates with acidic protons, deprotonation occurs at the interface of the two phases. sciencenet.cnhuji.ac.il The quaternary ammonium cation assists in this process by forming an ion pair with the organic anion at the interface, which then reacts with the other organic reactant. Some dehydrohalogenation reactions are believed to proceed through this or other alternative mechanisms. huji.ac.il

In some systems, such as the reaction of sodium cyanide with 1-bromoalkanes, the catalytic process may not follow the simple Starks model. oup.com It has been suggested that the uptake of the anion from the aqueous phase at the interface is an essential step. oup.com The formation of micelles, or aggregates, is also crucial for catalytic activity in biphasic liquid-liquid systems by overcoming mass transport limitations. rsc.orgrsc.org These micelles act as "nanoreactors," providing a localized environment where the reaction can proceed efficiently. academie-sciences.fr

Enhancing Reaction Efficiency and Yield in Organic Synthesis

The use of this compound and its longer-chain analog, hexadecyltrimethylammonium bromide (HTMAB), as phase transfer catalysts has been shown to significantly enhance reaction efficiency and product yields in a variety of organic syntheses. chemimpex.comresearchgate.netmdpi.commdpi.com These catalysts are particularly valuable for reactions that are otherwise slow or require harsh conditions. chemimpex.comsciencenet.cn

For instance, HTMAB has been successfully employed as a catalyst in the synthesis of ethyl α-cyanocinnamates and 4H-pyran derivatives in aqueous media, leading to high yields under neutral conditions and with a simple work-up procedure. researchgate.net Similarly, in the chemical recycling of polylactic acid (PLA) via microwave-assisted alkaline hydrolysis, hexadecyltrimethylammonium bromide proved to be a highly efficient phase transfer catalyst, significantly improving the depolymerization rate. mdpi.com The catalyst facilitates the transfer of hydroxide (B78521) ions to the organic phase, where they can more effectively attack the ester bonds of the polymer. mdpi.com

The choice of the phase transfer catalyst can be critical for maximizing yield. In a study on the solvent-free synthesis of symmetric methylene (B1212753) diesters, various quaternary ammonium salts were tested, with tetrabutylammonium (B224687) bromide showing excellent yield and efficiency. rsc.org Mechanochemical synthesis, a solvent-free "green chemistry" approach, also benefits from PTC. mdpi.com In the synthesis of aripiprazole (B633) using a ball mill, the use of a phase transfer catalyst under solvent-free conditions resulted in a high yield in a very short reaction time. mdpi.com

| Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Synthesis of ethyl α-cyanocinnamates | Hexadecyltrimethylammonium bromide (HTMAB) | Efficient synthesis in water with high yields and a simple work-up procedure. | researchgate.net |

| Synthesis of 4H-pyran derivatives | Hexadecyltrimethylammonium bromide (HTMAB) | Environmentally friendly method with high yields in aqueous media. | researchgate.net |

| Microwave-assisted alkaline hydrolysis of PLA | Hexadecyltrimethylammonium bromide (HTMAB) | Achieved almost 70% depolymerization, proving to be the most suitable catalyst tested for the system. | mdpi.com |

| Mechanochemical synthesis of aripiprazole | Tetrabutylammonium bromide (TBAB) | Obtained a 90% yield in five minutes under solvent-free conditions. | mdpi.com |

| Polycondensation of α,α'-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane | This compound bromide (HTAB) | Acts as an effective phase transfer catalyst for the synthesis of polyether. | alfachemic.comsigmaaldrich.com |

Role in Heterogeneous Catalysis Systems

Beyond its role in PTC, this compound bromide (HTAB) and related long-chain quaternary ammonium salts are instrumental in the field of heterogeneous catalysis. They primarily function as structure-directing agents or templates in the synthesis of porous materials and as components in the creation of organic-inorganic hybrid catalysts. rsc.orgmdpi.comacs.orgrsc.org

Facilitating Catalyst Preparation and Activity in Organic-Inorganic Hybrids

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components to create catalysts with unique functionalities. acs.orgmdpi.comresearchgate.net this compound bromide and its homologs are frequently used as templates or structure-directing agents (SDAs) in the synthesis of mesoporous materials like zeolites and silica (B1680970). alfachemic.comrsc.orgmdpi.comrsc.orgmdpi.com

In the synthesis of ZSM-5 zeolites, for example, HTAB can be used to create hierarchical pore structures (micropores, mesopores, and macropores). alfachemic.comrsc.org These hierarchical zeolites exhibit superior catalytic performance in reactions like Claisen–Schmidt condensation and methanol (B129727) conversion due to improved mass transport through the interconnected pore network. rsc.org Similarly, in the synthesis of MOR-type zeolites, hexadecyltrimethylammonium bromide (CTAB) acts as a porogen, creating mesoporosity and reducing diffusion path lengths, which enhances catalytic properties in reactions like n-hexane cracking. mdpi.com

These surfactants can also modify the surface of catalysts to improve their activity. The partial exchange of Fe(III) montmorillonite (B579905) clay with hexadecyltrimethylammonium (HDTMA⁺) cations was found to increase the catalytic activity for the oxidative coupling of hydrophobic organic substrates. bath.ac.uk The organic cation creates a more hydrophobic environment on the clay surface, which better accommodates the hydrophobic reactants. bath.ac.uk In the realm of polyoxometalate (POM)-based catalysts, phase transfer agents like hexadecyltrimethylammonium bromide can facilitate the catalytic activity of these inorganic clusters in biphasic systems. mdpi.com

| Hybrid Catalyst System | Ammonium Salt | Function of Ammonium Salt | Enhanced Catalytic Application | Reference |

|---|---|---|---|---|

| ZSM-5 Zeolite | This compound bromide (HTAB) | Structure-directing agent | Claisen–Schmidt condensation, self-condensation of cyclohexanone, methanol conversion | rsc.org |

| MOR-Type Zeolite | Hexadecyltrimethylammonium bromide (CTAB) | Porogen to create mesoporosity | n-hexane cracking | mdpi.com |

| Fe(III) montmorillonite clay | Hexadecyltrimethylammonium (HDTMA⁺) | Surface modifier | Oxidative coupling of hydrophobic substrates (e.g., 2-naphthol (B1666908), anthrone) | bath.ac.uk |

| MSU-S Mesoporous Catalyst | Hexadecyltrimethylammonium bromide (CTAB) | Surfactant/Template | Dehydration of methanol to dimethyl ether (DME) | put.ac.irresearchgate.net |

| Polyoxometalate (POM)-based Hybrids | Hexadecyltrimethylammonium bromide | Phase transfer agent | Oxidative desulfurization | mdpi.com |

Enhancing Reactivity in Specific Oxidation and Reduction Reactions

The application of catalysts prepared with or containing this compound derivatives extends to specific oxidation and reduction reactions. wikipedia.org In these reactions, the unique environment created by the ammonium salt plays a crucial role in enhancing reactivity and selectivity.

As mentioned, HDTMA⁺-modified Fe(III) montmorillonite clay shows enhanced activity in the oxidative coupling of substrates like 2-naphthol and anthrone. bath.ac.uk The level of surface modification can be tuned to match the hydrophobicity of the substrate, thereby optimizing catalytic performance. bath.ac.uk Polyoxometalate-based hybrid compounds, sometimes utilized with a phase transfer agent like hexadecyltrimethylammonium bromide, are effective catalysts for the oxidation of various substrates, including the epoxidation of styrene (B11656) and the oxidation of sulfides. mdpi.com

In the realm of reduction reactions, the kinetics of the spontaneous reduction of the hexanitrocobaltate(III) ion have been studied in the presence of hexadecyltrimethylammonium bromide. researchgate.net Furthermore, catalysts prepared using these surfactants have shown promise in important industrial reactions. For example, an MSU-S mesoporous catalyst synthesized using CTAB as a surfactant was effective for the dehydration of methanol to dimethyl ether (DME), a reaction that involves the reduction of methanol. put.ac.ir The catalyst demonstrated high selectivity and stability. put.ac.ir There is also research into the use of platinum-cobalt (B8599474) nanoparticles supported on materials prepared with hexadecyltrimethylammonium for the oxygen reduction reaction, which is critical for fuel cell technology. dntb.gov.uauth.gr

| Reaction Type | Specific Reaction | Catalyst System | Role/Effect of this compound Derivative | Reference |

|---|---|---|---|---|

| Oxidation | Oxidative coupling of 2-naphthol and anthrone | Fe(III) montmorillonite clay modified with HDTMA⁺ | Increases catalytic activity by creating a hydrophobic environment for the substrate. | bath.ac.uk |

| Oxidation | Epoxidation of styrene | Polyoxometalate (POM)-based hybrid compounds | Can act as a phase transfer agent, facilitating the reaction. The hybrid framework can also provide selectivity. | mdpi.com |

| Reduction | Spontaneous reduction of hexanitrocobaltate(III) ion | Aqueous/organic mixtures containing CTAB | Influences the kinetics of the reduction process. | researchgate.net |

| Reduction (Dehydration) | Dehydration of methanol to dimethyl ether | MSU-S mesoporous catalyst synthesized with CTAB | Acts as a template in the synthesis of the active catalyst. | put.ac.ir |

| Reduction | Oxygen Reduction Reaction (ORR) | PtCo nanoparticles on various supports | Used as a surfactant or capping agent in the synthesis of the nanoparticle catalyst. | dntb.gov.uauth.gr |

Analytical Methodologies and Characterization Techniques in Hexyltrimethylammonium Research

Chromatographic and Separation Techniques

Chromatographic methods are powerful for separating components of a mixture and for studying the interactions between molecules. For hexyltrimethylammonium, these techniques are key to understanding how other substances partition into its micelles.

Micellar Electrokinetic Chromatography (MEKC) is a specialized capillary electrophoresis technique used to determine the partition coefficient (logP) of various solutes in a micellar system. mdpi.com The partition coefficient is a measure of how a solute distributes itself between the aqueous phase and the micellar phase, providing crucial insights into the solubilizing capacity of the surfactant. mdpi.com

In MEKC, a buffered aqueous solution containing this compound at a concentration above its CMC is used as the separation medium within a capillary. mdpi.com When an electric field is applied, the components of a sample mixture are separated based on two factors: their electrophoretic mobility and their partitioning between the aqueous mobile phase and the micellar "pseudo-stationary" phase. mdpi.com

The retention time of a neutral analyte in MEKC is dependent on the extent to which it partitions into the micelles. By measuring the retention times of the analyte, a marker for the aqueous phase (t₀), and a marker for the micellar phase (tₘ), the partition coefficient can be calculated. Studies on homologous surfactants like hexadecyltrimethylammonium bromide (HTAB) have successfully employed MEKC to determine the partition coefficients for a wide range of molecules. dntb.gov.uanih.govresearchgate.net This data is vital for applications in drug delivery and environmental science, where understanding the distribution of organic compounds is essential. mdpi.com

Electrochemical Characterization Techniques

Electrochemical methods offer high sensitivity for probing the associative behavior of ionic surfactants like this compound. Conductivity measurements are particularly informative for characterizing micellar properties.

Conductivity measurement is a straightforward and highly reliable method for determining the CMC and other micellar parameters of ionic surfactants. nih.gov The technique is based on monitoring the change in the specific conductance of a surfactant solution as its concentration is increased. researchgate.net

In a dilute solution of this compound bromide, the surfactant exists as individual monomers (this compound⁺ and Br⁻), and the specific conductivity increases linearly with concentration. When the concentration reaches the CMC, the monomers begin to form micelles. These larger, aggregated structures have lower mobility than the free monomers. researchgate.net Furthermore, a fraction of the counterions (Br⁻) becomes associated with the micelle surface, reducing the total number of effective charge carriers in the solution. nih.gov

This leads to a distinct break in the plot of specific conductivity versus surfactant concentration. The slope of the line decreases above the CMC, and the concentration at this inflection point is taken as the CMC. pcbiochemres.comresearchgate.net

From the conductivity data, other important micellar properties can be determined:

Degree of Counterion Binding (β): This represents the fraction of counterions bound to the micelle. It can be calculated from the ratio of the slopes of the conductivity plot after (S₂) and before (S₁) the CMC, where β = 1 - (S₂/S₁). nih.gov

Thermodynamic Parameters of Micellization: By determining the CMC at different temperatures, thermodynamic parameters such as the standard Gibbs free energy (ΔG°ₘ), enthalpy (ΔH°ₘ), and entropy (ΔS°ₘ) of micellization can be calculated. nih.govcore.ac.ukni.ac.rs This provides insight into the driving forces of the micellization process.

Research on n-hexyltrimethylammonium bromide (C₆TAB) has utilized conductivity measurements to thoroughly characterize its aggregation behavior. nih.gov

Interactive Data Table: Micellar Properties of this compound Bromide (C₆TAB) in Aqueous Solution Determined by Conductivity nih.gov

Data obtained from studies on the self-association of n-hexyltrimethylammonium bromide in aqueous solution as a function of temperature. The critical micelle concentration (CMC) and the degree of counterion binding (β) were determined by conductivity measurements. nih.gov

| Temperature (K) | Temperature (°C) | Critical Micelle Concentration (CMC) (mol kg⁻¹) | Degree of Counterion Binding (β) |

| 288.15 | 15.0 | 0.443 | 0.43 |

| 293.15 | 20.0 | 0.449 | 0.45 |

| 298.15 | 25.0 | 0.456 | 0.47 |

| 303.15 | 30.0 | 0.463 | 0.48 |

| 308.15 | 35.0 | 0.470 | 0.49 |

| 313.15 | 40.0 | 0.478 | 0.50 |

| 318.15 | 45.0 | 0.486 | 0.51 |

Voltammetric Studies at Liquid/Liquid Interfaces

Voltammetric studies at the interface between two immiscible electrolyte solutions (ITIES) are powerful electrochemical techniques used to investigate the thermodynamics and kinetics of ion transfer. While specific studies focusing solely on the transfer of the this compound cation (C6TMA⁺) across liquid/liquid interfaces are not extensively documented in the provided results, the principles can be understood from research on other quaternary ammonium (B1175870) cations.

These studies typically involve a four-electrode cell, with two reference electrodes and two counter electrodes, one set for each phase (e.g., aqueous and an organic solvent like 1,2-dichloroethane). When a potential is scanned, the transfer of an ion from one phase to the other is observed as a current. The half-wave potential of the resulting voltammogram is related to the standard Gibbs energy of transfer for the ion.

For a homologous series of tetraalkylammonium ions, the standard Gibbs energy of transfer from water to an organic phase generally becomes more negative (i.e., the transfer becomes more favorable) as the length of the alkyl chains increases. This is due to the increasing hydrophobicity of the ion. Therefore, it is expected that the this compound cation would have a standard potential for transfer that is less positive than that of smaller cations like tetramethylammonium (B1211777) and less negative than that of its longer-chain analogues such as dodecyl- or hexadecyltrimethylammonium. The precise value would depend on the specific organic solvent used but would reflect the balance between the solvation energies in the aqueous and organic phases. These studies provide fundamental data on the hydrophobicity of ions and are crucial for understanding their behavior in extraction processes, phase-transfer catalysis, and as components of ion-selective electrodes.

Advanced Spectroscopic and Microscopic Probes

X-ray Diffraction (XRD) for Structural Analysis of Modified Materials

X-ray diffraction (XRD) is a primary technique for probing the structural changes in materials, such as clays (B1170129) and zeolites, upon modification with surfactants like this compound. The intercalation of these cations into the layered structure of clay minerals leads to a measurable change in the basal spacing (d₀₀₁), which is the distance between adjacent silicate (B1173343) layers.

When clays like montmorillonite (B579905) or kaolinite (B1170537) are modified with quaternary ammonium cations, the surfactant molecules adsorb onto the clay surfaces and can enter the interlayer space, replacing the natural inorganic cations. cas.cz This intercalation causes the layers to expand. The extent of this expansion, detected by XRD as an increase in the d-spacing, provides information on the arrangement of the surfactant molecules within the clay galleries. For instance, they can form monolayers, bilayers, or paraffin-type arrangements depending on the surfactant concentration and chain length. appliedmineralogy.comscispace.com

In a study on hexadecyltrimethylammonium bromide (HDTMA-Br) modified bentonite (B74815) clay, XRD analysis showed an increase in the basal spacing from 15.681 Å in the natural clay to 17.758 Å after modification, confirming the successful intercalation of the surfactant. researchgate.net Similarly, HDTMA-exchanged smectite exhibited large d-spacings ranging from 20 to 26 Å. geoscienceworld.orgcambridge.orgcambridge.org For shorter chain surfactants like this compound, the expected increase in d-spacing would be less pronounced compared to its longer-chain (C16) analogue. One study on HDTMA-modified kaolinite noted that while bilayer modification led to a slight increase in the d(001) spacing, monolayer modification resulted in a slight contraction, suggesting that the surfactant was primarily adsorbed on the external surface rather than extensively intercalated.

Table 1: XRD Basal Spacing (d₀₀₁) Data for Surfactant-Modified Clays

| Clay Material | Modifying Surfactant | Observed d₀₀₁ Spacing (Å) | Reference |

| Bentonite | Natural (unmodified) | 15.681 | researchgate.net |

| Bentonite | Hexadecyltrimethylammonium bromide (HDTMA-Br) | 17.758 | researchgate.net |

| Smectite | Na-smectite (unmodified) | ~12 | geoscienceworld.org |

| Smectite | Hexadecyltrimethylammonium (HDTMA) | 20 - 26 | geoscienceworld.orgcambridge.orgcambridge.org |

| Kaolinite | Natural (unmodified) | 8.92869 | |

| Kaolinite | HDTMA-Br (Bilayer) | 8.93036 | |

| Kaolinite | HDTMA-Br (Monolayer) | 8.88945 |

Note: Data for hexadecyltrimethylammonium (HDTMA), a longer-chain analogue of this compound, is included to illustrate the utility of the technique.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for studying the chemical interactions between this compound and substrate materials. It provides information on the functional groups present and changes in their vibrational environment upon adsorption or intercalation.

When modifying clays like montmorillonite or kaolinite, the FTIR spectra of the resulting organoclays show characteristic absorption bands of the surfactant, confirming its presence. cas.czappliedmineralogy.comresearchgate.net The most prominent bands are the symmetric (νs) and antisymmetric (νas) stretching vibrations of the methylene (B1212753) (CH₂) groups in the alkyl chain, typically found around 2850 cm⁻¹ and 2925 cm⁻¹, respectively. cas.czscispace.com The appearance of these bands in the spectra of modified clays is direct evidence of surfactant incorporation. researchgate.netresearchgate.net

Furthermore, the exact frequencies of these CH₂ stretching bands are sensitive to the conformational order of the alkyl chains. A shift to lower frequencies (lower wavenumbers) indicates a transition from a disordered, liquid-like state to a more ordered, all-trans (crystalline-like) conformation. scispace.com This phenomenon is used to study the packing density of surfactant molecules within clay galleries. As the concentration of intercalated hexadecyltrimethylammonium (HDTMA) in montmorillonite increases, both the antisymmetric and symmetric CH₂ stretching bands shift to lower frequencies, indicating an increase in conformational ordering. scispace.com

Changes in the hydroxyl (O-H) stretching region of the clay spectrum (around 3600-3700 cm⁻¹) can also provide insights. A decrease in the intensity or a shift in these bands upon surfactant modification can suggest interactions between the surfactant's cationic headgroup and the negatively charged sites on the clay surface. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Bands for Hexadecyltrimethylammonium (HDTMA) Modified Clays

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| Antisymmetric CH₂ Stretch (νas) | ~2915 - 2925 | Presence of alkyl chain; frequency sensitive to conformational order. | cas.czscispace.com |

| Symmetric CH₂ Stretch (νs) | ~2848 - 2855 | Presence of alkyl chain; frequency sensitive to conformational order. | cas.czscispace.com |

| O-H Stretching | ~3620 - 3700 | Indicates interaction with clay surface hydroxyl groups. | researchgate.netresearchgate.net |

| H-O-H Bending | ~1630 | Relates to interlayer water molecules. | appliedmineralogy.com |

Note: Data for hexadecyltrimethylammonium (HDTMA) is presented due to its frequent use in published studies, illustrating the analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Surfactant Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable technique for characterizing surfactants like this compound bromide (C6TAB) and studying their self-assembly in solution. manchester.ac.ukfrontiersin.org

¹H NMR provides detailed information about the chemical environment of protons within the molecule. For C6TAB, distinct signals can be resolved for the terminal methyl (CH₃) group of the hexyl chain, the methylene (CH₂) groups along the chain, the CH₂ group adjacent to the nitrogen (α-CH₂), and the methyl groups on the quaternary ammonium headgroup (-N⁺(CH₃)₃). manchester.ac.ukchemicalbook.com

A key application of NMR in surfactant research is the determination of the critical micelle concentration (CMC). manchester.ac.uk During micellization, the chemical environment of the surfactant molecule changes. Protons in the hydrophobic tail move from an aqueous environment to the nonpolar interior of the micelle, while protons near the headgroup experience changes due to aggregation and counterion binding. These changes in the chemical environment result in shifts in the corresponding NMR signals. By plotting the chemical shift of a specific proton (e.g., those on the α-CH₂ or the terminal CH₃) as a function of surfactant concentration, a distinct break or change in the slope is observed at the CMC. manchester.ac.uk

Furthermore, the magnitude of the chemical shift change upon micellization (the difference in chemical shift between the monomeric and micellar states) can provide structural information about the aggregates formed. manchester.ac.uk For instance, analysis of the concentration dependence of ¹H NMR chemical shifts for C6TAB has been used to propose a structure for its small aggregates. manchester.ac.uk Studies on the self-diffusion of ions and their binding to micelles have also been conducted using NMR techniques. acs.org

Electron Microscopy (TEM, FESEM) for Morphological and Nanostructural Studies

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for visualizing the morphology and nanostructure of materials modified with surfactants like this compound.

When surfactants are used to modify layered materials like clays, electron microscopy can directly reveal changes in the clay particle morphology. For example, TEM studies of smectite clay exchanged with hexadecyltrimethylammonium (HDTMA) showed that the modification induced irregular, wavy surfaces with curled edges on the clay platelets. geoscienceworld.orgcambridge.orgcambridge.org This morphological heterogeneity was attributed to the inhomogeneous intercalation of the HDTMA cations into the smectite's interlayer. geoscienceworld.orgcambridge.orgcambridge.org

High-resolution TEM (HRTEM) can even visualize the layered structure of the clay at the nanoscale. Lattice fringe images of HDTMA-smectite have shown variable basal spacings ranging from 20 to 26 Å, confirming the non-uniform expansion of the interlayer space suggested by XRD. geoscienceworld.org These direct visual observations complement the bulk structural information obtained from XRD. HRTEM studies have also suggested that the intercalation of organic cations is influenced by local defects and the edge availability of the montmorillonite nanoparticles. nih.gov

FESEM provides high-resolution images of the surface topography of materials. In the study of surfactant-modified clays, FESEM can be used to observe changes in the surface texture and the aggregation state of the clay particles as a result of the organic modification. These techniques are crucial for understanding how surfactant treatment alters the physical form of materials, which is essential for applications such as nanocomposites and adsorbents. researchgate.net

Light Scattering Techniques (Static, Dynamic) for Aggregation Properties and Particle Sizing

Light scattering is a fundamental technique for investigating the aggregation behavior of surfactants like this compound bromide (C6TAB) in solution. ysu.amnih.gov It provides information on properties such as the critical micelle concentration (CMC), micelle aggregation number (N), micelle size, and inter-micellar interactions. ysu.amresearchgate.netacs.org

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution as a function of scattering angle and concentration. ysu.amnih.gov Below the CMC, the scattering intensity is low. As the concentration increases above the CMC, surfactant molecules assemble into micelles, which are much larger than the individual monomers and thus scatter light more intensely. nih.gov By plotting a function of the scattered intensity against concentration, the CMC can be determined from the concentration at which the intensity begins to sharply increase. ysu.am

The analysis of scattering data above the CMC, often using a Zimm plot or a similar representation, allows for the determination of the weight-average micellar molar mass. ysu.am From this, the aggregation number (the average number of surfactant molecules per micelle) can be calculated. ysu.amnih.gov For this compound bromide in water, SLS studies have indicated a very low aggregation number, on the order of 3 to 4. manchester.ac.ukysu.amnih.gov This is unusually small compared to its longer-chain homologues and suggests the formation of small, highly organized aggregates. ysu.amnih.gov

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles (micelles) in the solution. Analysis of the correlation function of the scattered light yields the translational diffusion coefficient of the micelles. The hydrodynamic radius (R_h) of the micelles can then be calculated from the diffusion coefficient using the Stokes-Einstein equation. DLS is thus a primary method for determining the size of surfactant aggregates. manchester.ac.ukresearchgate.net Studies on C6TAB have utilized both static and dynamic light scattering to characterize its self-association in aqueous electrolyte solutions. manchester.ac.uk

Table 3: Aggregation Properties of this compound Bromide (C6TAB) from Light Scattering

| Property | Method | Value | Conditions | Reference |

| Aggregation Number (n) | Static Light Scattering | ~3 | In water at 298.15 K | ysu.amacs.org |

| Aggregation Number (n) | Static Light Scattering | 3 - 4 | In 0.2-0.7 mol/kg NaBr at 25 °C | manchester.ac.uk |

| Degree of Counterion Binding | Static Light Scattering | ~0.3 | In water at 298.15 K | ysu.am |

Atomic Force Microscopy (AFM) for Surface Layer Structure